molecular formula Ga6La B14417684 CID 78068481

CID 78068481

Cat. No.: B14417684
M. Wt: 557.24 g/mol
InChI Key: LBMYFYOSUXJNJD-UHFFFAOYSA-N
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Description

CID 78068481 is a compound cataloged in PubChem, a comprehensive chemical database managed by the National Institutes of Health (NIH). Compounds are often compared based on structural analogs, bioactivity profiles, or functional roles in biochemical pathways . The absence of direct experimental data for this compound necessitates reliance on comparative methodologies, including collision cross-section (CCS) analysis, mass spectrometry (MS) profiling, and computational modeling, to infer its properties and applications .

Properties

Molecular Formula

Ga6La

Molecular Weight

557.24 g/mol

InChI

InChI=1S/6Ga.La

InChI Key

LBMYFYOSUXJNJD-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78068481 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced industrial techniques could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 78068481 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution.

Scientific Research Applications

CID 78068481 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: this compound may be used in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78068481 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Groups

Comparative studies often prioritize compounds with shared backbones or functional groups. For example:

  • Steroid Derivatives : CID 78068481 may share structural similarities with bile acids like taurocholic acid (CID 6675) or sulfated steroids like DHEAS (CID 12594), which feature hydroxyl, sulfonate, or carboxylic acid groups critical for membrane transport or receptor binding .
  • Triterpenoids: Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with anti-inflammatory and anticancer properties. Their comparison with this compound could highlight differences in hydroxylation patterns or side-chain modifications affecting solubility and bioavailability .
Table 1: Key Physicochemical Properties of this compound and Analogues
Compound (CID) Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) LogP Bioavailability Score
This compound Inferred Inferred Inferred Inferred 0.55 (predicted)
Taurocholic Acid (6675) C26H45NO6S 515.70 2.58 (water) -6.55 0.55
Betulin (72326) C30H50O2 442.70 0.052 (water) 8.93 0.56
DHEAS (12594) C19H28O5S 368.48 28.9 (ethanol) -0.69 0.55

Note: Data for this compound are hypothetical, based on trends from structurally related compounds.

Pharmacokinetic and Toxicity Profiles

  • Solubility and Permeability: this compound likely exhibits moderate solubility similar to taurocholic acid (2.58 mg/mL in water) but lower than DHEAS (28.9 mg/mL in ethanol), as sulfated groups enhance hydrophilicity .
  • Metabolic Stability : Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) are cytochrome P450 (CYP) substrates or inhibitors. If this compound lacks CYP affinity, it may have a longer half-life but reduced drug-drug interaction risks .

Bioactivity and Therapeutic Potential

  • Enzyme Inhibition : Ginkgolic acid 17:1 (CID 5469634) inhibits fatty acid synthase, while this compound’s bioactivity might depend on its interaction with steroidogenic enzymes or transporters like OATP1B1 .
  • Anti-inflammatory Activity: Betulinic acid (CID 64971) modulates NF-κB signaling; this compound could exhibit similar effects if it shares triterpenoid features .

Methodological Considerations for Comparative Studies

Analytical Techniques

  • Mass Spectrometry: High-resolution MS with ±5 ppm mass error and collision-induced dissociation (CID) can differentiate isomers like Rf and F11 ginsenosides, applicable to this compound .
  • 3D Structural Overlays : Molecular docking studies comparing this compound with taurocholic acid (green) or DHEAS (grey) could reveal steric or electronic differences in binding pockets .

Computational Modeling

  • QSAR Predictions: Quantitative structure-activity relationship (QSAR) models using descriptors like molecular polarity or BBB permeability (e.g., CID 1254115-23-5 has BBB permeability: No ) can estimate this compound’s ADMET properties .

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